molecular formula C20H11Cl4FN2O2 B4775831 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-fluorophenyl)benzamide

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-fluorophenyl)benzamide

Cat. No.: B4775831
M. Wt: 472.1 g/mol
InChI Key: CFSKJCLMTIIVHP-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-fluorophenyl)benzamide is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-fluorophenyl)benzamide typically involves multiple steps:

  • Preparation of 3,5-Dichlorobenzoyl Chloride: : This is achieved by reacting 3,5-dichlorobenzonitrile with thionyl chloride (SOCl₂) under reflux conditions. The reaction is carried out in an inert atmosphere to prevent moisture interference.

  • Formation of the Benzamide Derivative: : The 3,5-dichlorobenzoyl chloride is then reacted with 2,4-dichloroaniline in the presence of a base such as triethylamine (TEA) in a solvent like dichloromethane (DCM). This step forms the intermediate 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide.

  • Introduction of the Fluorophenyl Group: : Finally, the intermediate is reacted with 2-fluoroaniline under similar conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. Continuous flow reactors might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings.

  • Oxidation and Reduction: : While the compound itself is relatively stable, its derivatives might undergo oxidation or reduction under specific conditions, altering the functional groups attached to the aromatic rings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted benzamides, while oxidation could produce carboxylic acids or ketones.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology and Medicine

In biological and medicinal research, 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-fluorophenyl)benzamide is investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

Industrially, this compound might be used in the production of specialty chemicals, including advanced polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it might inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The presence of multiple halogen atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

Compared to these similar compounds, 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-fluorophenyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl4FN2O2/c21-10-5-6-12(14(23)8-10)19(28)27-18-13(7-11(22)9-15(18)24)20(29)26-17-4-2-1-3-16(17)25/h1-9H,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSKJCLMTIIVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl4FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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